molecular formula C24H40O4Si3 B14128231 Phenol terminated modified silicone oil CAS No. 158167-48-7

Phenol terminated modified silicone oil

Cat. No.: B14128231
CAS No.: 158167-48-7
M. Wt: 476.8 g/mol
InChI Key: DOICITLAIJTWRV-UHFFFAOYSA-N
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Description

Contextual Significance in Advanced Polymer Science

The primary significance of phenol-terminated modified silicone oils lies in their ability to act as macromolecular modifiers, enhancing the performance characteristics of various polymers. siliconeoil.net The incorporation of these silicone oils into polymer matrices can lead to significant improvements in flexibility, impact resistance, heat resistance, and flame retardancy. siliconeoil.net This is particularly notable in the modification of polycarbonates, where the addition of phenol-terminated silicone oil can dramatically improve toughness and processability. lsu.edu Beyond polycarbonates, these versatile oils are also utilized in the modification of polyesters, polyurethanes, and epoxy resins, thereby broadening the application scope of these materials. siliconeoil.netresearchgate.net The reactive nature of the terminal phenol (B47542) groups allows for their chemical integration into the polymer network, leading to durable and stable material properties. siliconeoil.net

Historical Evolution of Functionalized Polysiloxanes

The journey of functionalized polysiloxanes began with the broader history of organosilicon chemistry. While the term "silicone" was coined in the early 20th century, the commercialization of these materials took off in the 1940s. The initial focus was on the synthesis and application of relatively simple polydimethylsiloxanes. However, the need for materials with tailored properties soon led to the development of functionalized silicones.

Early methods for creating functional polysiloxanes often involved the copolymerization of different siloxane monomers. A significant leap forward came with the development of more controlled synthesis techniques, such as hydrosilylation. This versatile reaction allows for the attachment of a wide variety of functional groups to the siloxane backbone or at its ends. The Piers-Rubinsztajn reaction is another key development in the synthesis of well-defined polysiloxanes, offering a metal-free catalytic approach. These advancements in synthetic methodologies have enabled the creation of a diverse array of functionalized silicones, including those with amine, epoxy, and, of particular interest here, phenol terminations.

Defining the Scope and Research Focus of Phenol-Terminated Derivatives

The research focus on phenol-terminated silicone derivatives is primarily driven by the unique attributes of the terminal phenol group. This functional group is known for its strong reactivity and high heat resistance, making it an ideal candidate for modifying high-performance polymers. siliconeoil.net The synthesis of these specialized silicone oils, such as α,ω-Bis(propylphenol)polydimethylsiloxane, is a key area of investigation. siliconeoil.net A common synthetic route involves the hydrosilylation reaction between a hydride-terminated polydimethylsiloxane (B3030410) and a phenolic compound containing an unsaturated group, such as eugenol (B1671780). This method allows for precise control over the molecular structure and properties of the final product.

Current research efforts are concentrated on optimizing the synthesis of these materials to achieve desired molecular weights and functionalities. Furthermore, extensive studies are being conducted to elucidate the mechanisms by which these silicone oils enhance the properties of host polymers. For instance, in polycarbonates, the phenol-terminated silicone is believed to improve impact strength by promoting energy dissipation and preventing crack propagation. lsu.edu Additionally, the incorporation of the siloxane backbone enhances the flame retardancy of the material by forming a protective silica-like char layer upon combustion. lsu.edu The ongoing research in this area continues to expand the potential applications of phenol-terminated modified silicone oils in creating advanced materials with superior performance characteristics.

Detailed Research Findings

The modification of polymers with phenol-terminated silicone oils has been the subject of numerous studies, yielding significant data on their effects on material properties.

One of the most well-documented applications is the enhancement of polycarbonate's mechanical and thermal properties. The introduction of a phenol-terminated polysiloxane can lead to a remarkable increase in the notched impact strength of polycarbonate, a critical parameter for applications requiring high durability. For example, the addition of just 5% of a hydrogen-containing silicone oil modified with phenol to a polycarbonate matrix has been shown to increase the notched impact strength by 48.9%. lsu.edu

Furthermore, these additives have a profound effect on the flame retardancy of polycarbonate. The Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, can be significantly increased. In one study, the LOI of polycarbonate rose from 26.5% to 32.5% with the addition of 5% of a phenol-modified silicone oil. lsu.edu This improvement is often accompanied by a higher rating in the UL-94 vertical burn test, with materials transitioning from a V-2 to a more desirable V-0 rating. lsu.edu

The synthesis of these functional silicone oils is typically achieved through a hydrosilylation reaction. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the chemical structure of the synthesized phenol-terminated silicone oils. FTIR spectra of these compounds typically show characteristic peaks corresponding to the Si-O-Si backbone, as well as absorptions indicative of the phenolic groups. journalagent.comresearchgate.net

Interactive Data Tables

Typical Properties of Phenol-Terminated Modified Silicone Oil (α,ω-Bis(propylphenol)polydimethylsiloxane)

PropertyGrade 1Grade 2Grade 3Grade 4
Appearance Light reddish brown transparent fluidLight reddish brown transparent fluidLight reddish brown transparent fluidLight reddish brown transparent fluid
Density (25°C, g/cm³) 0.980 - 0.9900.975 - 0.9850.973 - 0.9830.970 - 0.980
Refractive Index (25°C) 1.420 - 1.4301.416 - 1.4261.412 - 1.4221.406 - 1.416
Viscosity (25°C, mm²/s) 60 - 12070 - 130100 - 160190 - 230
Volatile Content (%) ≤ 1.0≤ 1.0≤ 1.0≤ 1.0
Chroma (Pt-Co) ≤ 100≤ 100≤ 50≤ 50

Data sourced from multiple references. siliconeoil.net

Effect of Phenol-Terminated Silicone Oil on Polycarbonate Properties

PropertyNeat PolycarbonatePolycarbonate + 5% Phenol-Terminated Silicone Oil
Notched Izod Impact Strength Base Value48.9% Increase lsu.edu
Limiting Oxygen Index (LOI) 26.5%32.5% lsu.edu
UL-94 Rating V-2V-0 lsu.edu
Breaking Elongation Base Value37.6% Increase lsu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158167-48-7

Molecular Formula

C24H40O4Si3

Molecular Weight

476.8 g/mol

IUPAC Name

2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol

InChI

InChI=1S/C24H40O4Si3/c1-29(2,19-11-15-21-13-7-9-17-23(21)25)27-31(5,6)28-30(3,4)20-12-16-22-14-8-10-18-24(22)26/h7-10,13-14,17-18,25-26H,11-12,15-16,19-20H2,1-6H3

InChI Key

DOICITLAIJTWRV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCC1=CC=CC=C1O)O[Si](C)(C)O[Si](C)(C)CCCC2=CC=CC=C2O

Related CAS

158167-48-7

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization Routes

Hydrosilylation-Based Approaches for Phenolic Group Incorporation

Hydrosilylation is a powerful and widely utilized chemical reaction for the formation of silicon-carbon bonds. researchgate.net In the context of modifying silicone oils, this reaction facilitates the attachment of phenol-containing molecules to a polysiloxane chain. This process typically involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne, in the presence of a catalyst. researchgate.netresearchgate.net

Platinum-Catalyzed Hydrosilylation of Unsaturated Phenols with Hydrosiloxanes

The platinum-catalyzed hydrosilylation of unsaturated phenols with hydrosiloxanes represents a cornerstone for synthesizing phenol-terminated silicone oils. researchgate.net This method involves the reaction between a hydrosiloxane, which is a polysiloxane bearing one or more Si-H groups, and a phenolic compound containing a reactive unsaturated group (e.g., an allyl or vinyl group). google.comnih.gov The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, which are known for their high efficiency and selectivity. researchgate.netmdpi.com

The general scheme for this reaction involves the addition of the Si-H group across the double bond of the unsaturated phenol (B47542), leading to the formation of a stable silicon-carbon linkage. scirp.org This effectively grafts the phenolic group onto the silicone backbone. google.com The reaction conditions, including temperature and catalyst concentration, can be controlled to achieve the desired degree of functionalization and to minimize side reactions. scirp.org

For instance, a common industrial preparation involves reacting a hydrogen-containing siloxane with a stoichiometric amount of an unsaturated phenolic compound, like 2-methoxy-4-vinylphenol, in the presence of a platinum catalyst. google.com The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and at a moderately elevated temperature (e.g., 60°C) to ensure a complete reaction. google.com

Table 1: Representative Platinum-Catalyzed Hydrosilylation Reaction

Reactant 1Reactant 2CatalystTemperatureProduct
Hydrosiloxane (containing Si-H groups)Unsaturated Phenol (e.g., 2-methoxy-4-vinylphenol)Karstedt's Catalyst~60°CPhenol-terminated modified silicone oil

Utilization of Bio-derived Phenols (e.g., Eugenol) as Precursors in Hydrosilylation Reactions

In recent years, there has been a growing interest in utilizing renewable resources for chemical synthesis. Eugenol (B1671780), a naturally occurring phenolic compound derived from clove oil, serves as an excellent bio-derived precursor for creating phenol-terminated silicone oils. mdpi.comvjs.ac.vn Its allyl group is readily available for hydrosilylation with hydrosiloxanes, offering a sustainable route to functionalized silicones. mdpi.com

The platinum-catalyzed hydrosilylation of eugenol with a hydrosiloxane proceeds similarly to other unsaturated phenols. The Si-H bond adds across the allyl group's double bond, attaching the eugenol moiety to the polysiloxane chain. This approach not only provides a greener alternative to petroleum-based phenols but also imparts the unique chemical characteristics of the eugenol structure to the final silicone oil.

Selective Hydrosilylation Strategies for Multi-functional Phenolic Compounds

When working with multi-functional phenolic compounds that contain more than one reactive site, selective hydrosilylation becomes crucial. mdpi.com For example, a molecule might possess both a vinyl group and a hydroxyl group. In such cases, the high selectivity of platinum catalysts for the hydrosilylation of the carbon-carbon double bond over the reaction with the phenolic hydroxyl group is a significant advantage. rsc.org

By carefully selecting the catalyst and controlling the reaction conditions, it is possible to exclusively target the unsaturated group for the hydrosilylation reaction, leaving the phenolic hydroxyl group intact for subsequent chemical modifications or for its inherent reactive properties in the final polymer. mdpi.comrsc.org This selectivity is fundamental for creating well-defined, phenol-terminated silicone architectures with predictable properties and functionalities.

Piers–Rubinsztajn (PR) Reaction Mechanisms for Phenol-Siloxane Linkage Formation

The Piers-Rubinsztajn (PR) reaction is an alternative and powerful method for forming silicon-oxygen-carbon (Si-O-C) linkages, which can be employed to attach phenolic groups to a siloxane backbone. squarespace.comresearchgate.net This reaction is catalyzed by a strong Lewis acid, typically tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and involves the reaction of a hydrosilane with an alkoxysilane or a hydroxyl group. mcmaster.canih.gov

Reaction of Alkoxysilanes with Phenols via PR Process

In one variation of the PR reaction, an alkoxysilane can react with a phenol in the presence of the B(C₆F₅)₃ catalyst. mdpi.comsquarespace.com The reaction proceeds through the activation of the Si-H bond by the borane (B79455) catalyst, followed by nucleophilic attack from the phenolic hydroxyl group. nih.gov This results in the formation of a new siloxane bond and the elimination of an alcohol. This method allows for the direct coupling of phenols to the silicone backbone under mild conditions. researchgate.net

The PR reaction is known for its high efficiency and tolerance to a variety of functional groups, making it a versatile tool for synthesizing complex silicone structures. researchgate.netmcmaster.ca

Table 2: General Scheme of the Piers-Rubinsztajn Reaction with a Phenol

Reactant 1Reactant 2CatalystProductByproduct
Hydrosilane (R₃SiH)Phenol (ArOH)B(C₆F₅)₃Phenoxysilane (R₃SiOAr)Dihydrogen (H₂)

Sequential Functionalization Approaches with Phenolic Monomers

The Piers-Rubinsztajn reaction also enables sequential functionalization strategies for creating precisely defined phenol-terminated silicones. mdpi.comsquarespace.com For example, a silicone polymer containing Si-H groups can be reacted with a phenolic monomer that also possesses an additional functional group. squarespace.com This allows for the controlled incorporation of phenolic units along the polysiloxane chain.

Furthermore, the combination of hydrosilylation and the PR reaction can be used in a multi-step synthesis to create complex, well-defined silicone architectures. mcmaster.ca For instance, a silicone dendrimer can be constructed by alternating between platinum-catalyzed hydrosilylation to add branches and the PR reaction to introduce specific functional groups, including phenols. mcmaster.ca This sequential approach provides a high degree of control over the final molecular structure and properties of the modified silicone oil.

Condensation and Dehydrogenative Coupling Reactions

Condensation and dehydrogenative coupling reactions are fundamental methods for forming the Si-O-C linkages characteristic of phenol-terminated silicones. These reactions typically involve the formation of a covalent bond with the elimination of a small molecule, such as water or hydrogen gas.

Silanol-Phenolic Hydroxyl Condensation Polymerization for Phenolic Siloxane Compositions

The condensation reaction between silanol (B1196071) (Si-OH) groups on a silicone backbone and the hydroxyl (–OH) groups of phenolic compounds is a direct method for creating phenolic siloxane compositions. This process typically requires heat and sometimes a catalyst to drive the reaction by removing the water byproduct. The reaction between Si-OH and Ph-OH can form Si-O-Ph bonds, which enhances the interfacial interaction between the silicone and phenolic components. mdpi.com This improved compatibility can lead to the formation of nanoscale phase-separated structures in the final material. mdpi.com

The extent of this condensation reaction can be controlled by factors such as the concentration of silanol groups in the silicone precursor. mdpi.com For instance, by adjusting the hydrolysis and condensation of siloxane monomers, the number of Si-OH groups can be modulated, which in turn influences the degree of covalent bonding with the phenolic resin. mdpi.com This method is crucial for producing silicone-modified phenolic resins with enhanced thermal stability and oxidation resistance. mdpi.com

Transition Metal-Catalyzed Dehydrogenative Cross-Coupling of Bis-Phenols and Bis-Hydrosilanes

A versatile method for forming Si-O-Ar bonds involves the dehydrogenative cross-coupling of hydrosilanes (Si-H) with phenols. This reaction is catalyzed by various transition metal complexes and proceeds with the elimination of hydrogen gas. acs.org A range of transition metals, including those based on zinc, tin(II), copper(I), cobalt(II), palladium, and rhodium, have been shown to catalyze this transformation. acs.org

This catalytic approach is advantageous as it avoids the formation of corrosive byproducts and often proceeds under mild conditions. alchetron.com The mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by reaction with the phenol and reductive elimination of the desired product. wikipedia.org Early transition metal catalysts, such as those based on zirconocene (B1252598) and titanocene (B72419), have also been employed for the dehydrogenative coupling of silanes. nih.gov

Key Research Findings in Transition Metal-Catalyzed Dehydrogenative Cross-Coupling:

Catalyst TypeMonomersKey Findings
Zirconocene and Titanocene derivativesPhenylsilane and other organosilanesZirconocene catalysts showed higher reactivity than titanocene systems for coupling silanes to silicon surfaces. nih.gov
Wilkinson's Catalyst (Rh(PPh₃)₃Cl)Primary and secondary silanesThe reaction is slow and dependent on the removal of H₂. It proceeds via oxidative addition of the Si-H bond. wikipedia.orgresearchgate.net
Manganese-Salen ComplexesHydrosilanes and diols/dicarbonylsEffective for both dehydrogenative cross-coupling and hydrosilylation polymerization, with diols showing higher reactivity. acs.org

Boron-Catalyzed Polyetherification of Dihydrosilanes and Bis-Phenols

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly efficient catalyst for the dehydrocondensation of dihydrosilanes and bis-phenols. acs.orgacs.org This reaction provides a direct route to polyaryloxysilanes and siloxanes, which are noted for their excellent flammability characteristics. acs.orgacs.org The boron-catalyzed process is rapid at ambient temperature and proceeds with the evolution of dihydrogen gas. acs.org

A significant advantage of this method is its tolerance to sterically hindered phenols and silanes, allowing for the synthesis of sterically protected polymers with enhanced thermal and hydrolytic stability. acs.orgacs.org The use of very low catalyst loadings and the absence of ionic impurities contribute to the robustness of the resulting materials. acs.org However, a limitation of this process is its intolerance to basic functional groups in the monomers or solvents. acs.org

In-Situ Polymerization and Grafting Techniques

In-situ polymerization and grafting techniques offer alternative strategies for incorporating phenolic functionalities into a silicone matrix. These methods allow for the formation of intimately mixed or covalently bonded hybrid materials.

In-Situ Synthesis of Silicone-Modified Phenolic Resins

In-situ polymerization involves the synthesis of a phenolic resin in the presence of a silicone component. For example, a silicone-modified phenolic resin can be synthesized by the in-situ polymerization of phenol, formaldehyde, and a silicon-containing bis-phenol. researchgate.net This approach allows for the incorporation of the silicone moiety directly into the phenolic resin network as it forms.

Another in-situ method involves the polymerization of silica (B1680970) sol with phenol and formaldehyde. ncsu.edu In this process, a modified silica sol can be dispersed within the phenol-formaldehyde mixture, and polymerization is then initiated. ncsu.edu This can lead to the formation of Si-O-C chemical bonds between the silica and the phenolic resin, resulting in a composite material with improved thermal stability. ncsu.edu The properties of the final resin, such as viscosity and solid content, can be influenced by the amount of silica sol used. ncsu.edu

Grafting Modification of Siloxane Backbones with Phenolic Moieties

Grafting involves attaching phenolic side chains to a pre-existing polysiloxane backbone. This can be achieved through various chemical reactions, depending on the functional groups present on the siloxane and the phenolic compound. One common method is the "grafting to" approach, where pre-formed polymer chains with reactive end groups are attached to a substrate. nih.gov

For instance, an epoxy-functional polysiloxane can be reacted with a phenol or a phenolic resin. google.com The epoxy groups on the siloxane backbone react with the hydroxyl groups of the phenol, forming a stable ether linkage. google.com This grafting reaction can be performed as a pre-reaction step before the final curing of the phenolic resin or can occur concurrently with the curing process. google.com Another approach involves the hydrosilylation reaction between a siloxane containing Si-H groups and a phenolic compound modified with a vinyl or allyl group. researchgate.net This method allows for the covalent attachment of the phenolic resin to the silicone rubber backbone. researchgate.net

Molecular Design, Structural Elucidation, and Advanced Characterization

Principles of Molecular Design for Tailored Phenol-Siloxane Architectures

The architecture of the polysiloxane backbone is a critical factor in determining the final properties of the phenol-modified silicone oil. The three primary architectures are linear, cyclic, and branched. mdpi.com

Linear Polysiloxanes: These are the most common and are typically oily liquids. nih.gov Their synthesis is often achieved through the ring-opening polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D₄), in the presence of an initiator and an end-capping agent. gelest.comresearchgate.net Another method is the hydrolytic polycondensation of dichlorosilanes. researchgate.net The Piers-Rubinsztajn (PR) reaction has also emerged as a method for synthesizing linear polysiloxanes with good control over structure. mdpi.com

Cyclic Polysiloxanes: In contrast to their linear counterparts, cyclic polymers possess a unique topology that can influence their physical properties. mdpi.com They are often formed as byproducts during the synthesis of linear polysiloxanes but can also be specifically synthesized. oup.com Acidic catalysts in hydrolysis reactions tend to favor the formation of smaller cyclic molecules. oup.com

Branched Polysiloxanes: Branched architectures introduce a higher degree of complexity and can lead to materials with different viscoelastic properties compared to linear polymers. Synthesis of branched polysiloxanes can be achieved through various methods, including anionic ring-opening polymerization where reactive blocks are coupled using a grafting technique. acs.org Another approach involves the self-restructuring of linear polyhydromethylsiloxane (PHMS) through a hydride transfer process, which leads to highly branched and eventually cross-linked polymers. nih.gov The B(C₆F₅)₃ catalyzed dehydrocarbonative coupling of hydrosilanes with alkoxysilanes also allows for the stepwise construction of branched siloxane architectures. mcmaster.ca

Comparison of Polysiloxane Architectures
ArchitectureTypical Synthesis Method(s)Key Structural FeatureCommon Physical State
LinearRing-opening polymerization, Hydrolytic polycondensation, Piers-Rubinsztajn reactionStraight chain of Si-O repeating unitsOily liquid
CyclicByproduct of linear synthesis, Acid-catalyzed hydrolysisRing structure of Si-O repeating unitsVaries with ring size
BranchedAnionic ROP with grafting, Hydride transfer process, Dehydrocarbonative couplingPolymer chains branching from a central point or backboneVaries from liquid to solid

The introduction of phenolic groups onto the polysiloxane backbone can be achieved through two primary strategies: telechelic functionalization and pendant functionalization.

Telechelic Functionalization: This strategy involves placing the functional groups at the ends of the polymer chain. uni-rostock.de Telechelic polymers are valuable as building blocks for more complex macromolecular structures like block copolymers and networks. uni-rostock.dersc.org For phenol-terminated silicones, this can be achieved by using a phenol-containing initiator or a terminating agent in the polymerization process. Hydrosilylation is a common method to introduce functional end groups. researchgate.net

Pendant Functionalization: In this approach, the functional groups are attached along the polymer chain, like pendants on a necklace. This is often achieved by starting with a polysiloxane that already has reactive groups along its backbone, such as poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS). The Si-H groups in this copolymer can then be reacted with a phenol (B47542) derivative containing a reactive group, such as an allyl group, via a hydrosilylation reaction. nih.gov The Piers-Rubinsztajn reaction can also be utilized to functionalize polysiloxanes with various phenol derivatives. nih.gov

The density and spatial distribution of phenolic groups significantly influence the properties of the final polymer.

Control of Phenolic Group Density: The density of pendant phenolic groups can be controlled by the composition of the starting copolymer. For instance, in the case of PMHS-co-PDMS, a higher ratio of methylhydrosiloxane units will result in a higher density of phenolic groups after functionalization. nih.gov By carefully selecting the ratio of reactive to non-reactive monomers during the initial synthesis of the polysiloxane backbone, the final density of phenolic groups can be precisely tuned.

Control of Spatial Distribution: The spatial distribution of functional groups can be controlled through the synthesis of block copolymers, where one block contains the phenolic groups and the other does not. Anionic ring-opening polymerization of different cyclotrisiloxanes can be used to create reactive blocks. acs.org For example, copolymerization of a vinyl-substituted cyclotrisiloxane (B1260393) with hexamethylcyclotrisiloxane (B157284) can produce a gradient distribution of vinyl groups, which can then be functionalized. acs.org This allows for the creation of regions with high and low densities of phenolic groups within the same polymer chain.

Spectroscopic and Chromatographic Characterization Techniques for Structure Elucidation

To confirm the successful synthesis of the desired phenol-terminated modified silicone oil and to fully understand its structure, a combination of spectroscopic and chromatographic techniques is employed.

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of these polymers. nih.gov Both proton (¹H NMR) and silicon-29 (B1244352) (²⁹Si NMR) are commonly used.

¹H NMR Spectroscopy: This technique provides information about the different types of protons in the molecule. For phenol-terminated silicones, ¹H NMR can be used to confirm the presence of both the siloxane backbone and the phenolic groups. researchgate.netnih.gov The signals from the methyl groups on the silicon atoms typically appear around 0.1 ppm. researchgate.net The protons on the phenyl ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm. researchgate.net By comparing the integration of the signals from the siloxane backbone and the phenolic groups, the degree of functionalization can be quantified. nih.gov

²⁹Si NMR Spectroscopy: This technique provides detailed information about the silicon environment in the polymer. semanticscholar.org It can distinguish between silicon atoms with different substituents and in different parts of the polymer chain (e.g., end groups vs. internal units). osti.govnih.gov For example, in a dimethylsiloxane/diphenylsiloxane copolymer, the signals for dimethyl and diphenyl silicon species appear at distinct chemical shifts (around -21.6 ppm and -47.4 ppm, respectively). osti.gov This allows for the determination of the copolymer microstructure, including the sequence distribution of the different siloxane units. osti.gov

Typical NMR Chemical Shifts for Phenol-Modified Silicones
NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HSi-CH₃~0.1 researchgate.net
¹HAromatic (Ph-H)6.5 - 8.0 researchgate.net
²⁹SiDimethylsiloxane (D) units~ -22 osti.gov
²⁹SiDiphenylsiloxane units~ -47 osti.gov

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. mdpi.com It is particularly useful for monitoring the progress of the functionalization reaction.

Key Vibrational Bands: In the FT-IR spectrum of a phenol-terminated silicone oil, several characteristic absorption bands are expected. The broad and strong absorption band in the region of 1000-1100 cm⁻¹ is characteristic of the Si-O-Si stretching vibration of the siloxane backbone. mdpi.comrsc.org The presence of methyl groups attached to silicon is confirmed by a sharp peak at approximately 1260 cm⁻¹. rsc.orgnist.gov The successful incorporation of phenolic groups can be confirmed by the appearance of bands associated with the aromatic ring. Phenyl-silicon compounds show characteristic sharp bands around 1100-1130 cm⁻¹. rsc.org The aromatic C-H stretching vibrations can be observed above 3000 cm⁻¹. If the hydrosilylation of a vinyl-functionalized phenol was used, the disappearance of the Si-H stretching vibration (around 2100-2200 cm⁻¹) and the C=C stretching vibration (around 1600 cm⁻¹) would indicate the completion of the reaction. sciepub.com

Characteristic FT-IR Absorption Bands for Phenol-Modified Silicones
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3000-3100C-H stretchAromatic Ring rsc.org
~1260Symmetric deformationSi-CH₃ rsc.orgnist.gov
~1100-1130Si-O-Ar stretchPhenyl-Siloxane rsc.org
~1000-1100Asymmetric stretchSi-O-Si mdpi.comrsc.org

Mass Spectrometry for Identification of Reaction Products and Volatiles

Mass spectrometry (MS) is a critical analytical technique for the characterization of phenol terminated modified silicone oil, providing detailed insights into its composition, identifying reaction byproducts, and detecting volatile compounds. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly powerful for analyzing polymers like silicone oils, which can be challenging to ionize. frontiersin.org

In the analysis of silicone oils, MS can identify the fundamental repeating units of the polymer chain. For instance, a characteristic mass gap of 74 Da in the mass spectrum corresponds to the repeating dimethylsiloxane unit (Si(CH₃)₂O). frontiersin.org By analyzing the mass spectra, researchers can confirm the successful synthesis of the desired siloxane backbone and identify the end-groups. For phenol terminated silicones, the mass of the terminal phenolic group would be incorporated into the total mass of the detected oligomer chains.

Furthermore, mass spectrometry is employed to identify unintended byproducts or degradation products. Gas chromatography-mass spectrometry (GC-MS), for example, can detect and quantify volatile or semi-volatile compounds that may be present, such as hydrolytic degradation products like trimethylsilanol (B90980) and dimethylsilanediol. nih.gov This is crucial for understanding the stability of the modified silicone oil and for quality control during its synthesis and application. The off-line combination of supercritical fluid chromatography (SFC) with MALDI-TOF MS allows for the separation of silicone oil fractions followed by detailed mass analysis, enabling a comprehensive characterization of the product mixture. researchgate.net

Compound/FragmentTypical Analytical TechniqueSignificance in Analysis
Dimethylsiloxane Repeating UnitMALDI-TOF MSConfirms the primary polysiloxane structure through a characteristic mass gap of 74 Da. frontiersin.org
Phenol Terminated OligomersMALDI-TOF MSIdentifies the successful incorporation of the phenol end-groups onto the silicone chain.
TrimethylsilanolGC-MSIndicates potential hydrolytic degradation or presence of impurities from synthesis. nih.gov
DimethylsilanediolGC-MSRepresents a key hydrolytic degradation product of the polydimethylsiloxane (B3030410) chain. nih.gov

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC) is an indispensable tool for determining the molecular weight (MW) and molecular weight distribution (MWD), or polydispersity, of phenol terminated modified silicone oils. This information is vital as the molecular weight directly influences the material's physical properties, such as viscosity, and its performance in various applications. nih.gov

GPC separates polymer molecules based on their hydrodynamic volume in solution. The analysis yields several key parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz). nih.gov The ratio of Mw to Mn provides the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. nih.gov A PDI value close to 1.0 indicates a narrow distribution where polymer chains are of similar length, whereas higher values signify a broader range of chain lengths.

Research on phenol-aldehyde modified silicone rubber resins has reported number-average molecular weights (Mn) in the range of 20-30 kDa with a molecular weight distribution (PDI) between 2 and 3. google.com Studies on other silicone oils have shown Mw values ranging from approximately 32,000 to 40,000 g/mol with PDI values from 1.34 to 2.05, indicating a relatively broad molecular weight distribution. nih.gov This data is crucial for tailoring the synthesis process to achieve desired molecular weights and for ensuring batch-to-batch consistency.

ParameterDescriptionTypical Value Range for Modified Silicones
Number-Average Molecular Weight (Mn)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.20-30 kDa google.com
Weight-Average Molecular Weight (Mw)An average molecular weight that is more sensitive to larger molecules in the sample.32,000 - 40,000 g/mol nih.gov
Polydispersity Index (PDI = Mw/Mn)A measure of the broadness of the molecular weight distribution.1.34 - 3.0 nih.govgoogle.com

Morphological and Microstructural Analysis

Investigation of Phase Behavior and Homogeneity in Composites

The performance of composites incorporating this compound is heavily dependent on the material's morphology, specifically the phase behavior and degree of homogeneity between the silicone and the polymer matrix. Due to significant differences in solubility parameters between polysiloxanes and many organic resins like phenolic resins, there is a tendency for phase separation. mdpi.com

Microscopy techniques, particularly Scanning Electron Microscopy (SEM), are used to investigate this phase behavior. In some systems, a distinct "sea-island" phase separation is observed, where domains of one component are dispersed within a continuous matrix of the other. researchgate.net The size and distribution of these domains are critical to the final properties of the composite. However, successful modification of the silicone and resin can lead to enhanced compatibility. mdpi.com For example, observations have revealed good compatibility between certain phenolic epoxy modified silicones and a silicone rubber matrix, which is credited with improving the mechanical properties of the composite. researchgate.net In highly compatible systems, phase separation may occur only at the nanoscale, which can be beneficial for the material's performance. mdpi.com The final morphology is often a result of the kinetics between the crosslinking reaction and the phase separation process. mdpi.com

Micro-morphology Studies of Modified Materials and Networks

The micro-morphology of the cured phenol terminated silicone materials and their resulting networks provides fundamental information linking the molecular structure to macroscopic properties. Electron microscopy, including both SEM and Transmission Electron Microscopy (TEM), is used to study the fine details of these structures. researchgate.netresearchgate.net

Analysis of the fractured surfaces of cured materials via SEM can reveal details about the crosslinked network. researchgate.net In some silicone-modified phenolic resins, no micro-scale phase separation is observed on the fractured surface, suggesting a high degree of integration between the components. mdpi.com To further probe the microstructure, techniques such as hydrofluoric acid (HF) etching can be employed. This process selectively removes the silicon-containing phase, allowing for clearer visualization of the remaining network structure and the interface between domains. mdpi.com Such studies have revealed connected domains on the order of tens of nanometers, confirming the formation of a nanoscale hybrid structure and indicating excellent compatibility between the silicone and phenolic components. mdpi.com These microstructural features are directly responsible for the enhanced thermal and mechanical properties of the modified materials.

Microscopy TechniqueObserved FeatureInterpretation
Scanning Electron Microscopy (SEM)"Sea-island" structures on fractured surfaces. researchgate.netIndicates distinct phase separation between the silicone and matrix components.
Scanning Electron Microscopy (SEM)Homogeneous, featureless fractured surfaces. mdpi.comSuggests good compatibility and mixing at the micro-scale.
Transmission Electron Microscopy (TEM)Micromorphology of resin structures. researchgate.netProvides high-resolution imaging of the internal network structure.
SEM with HF-EtchingNanoscale connected domains (~20 nm). mdpi.comConfirms the presence of a nanoscale phase-separated structure and excellent component compatibility.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Hydrosilylation Reaction Pathways in Phenolic Systems

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a cornerstone reaction for creating organosilicon compounds. In the context of phenolic-siloxane systems, this reaction can be used to graft silicones onto molecules containing double bonds (e.g., allyl phenols) or to react phenol-modified silanes with unsaturated polymers. The reaction is typically catalyzed by transition metal complexes, most notably those containing platinum.

The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism . This pathway involves several key steps:

Oxidative Addition : The Si-H group of the silane (B1218182) oxidatively adds to the low-valent metal catalyst (e.g., Pt(0)).

π-Complex Formation : The unsaturated substrate (e.g., an alkene) coordinates to the metal center.

Insertion : The alkene inserts into the metal-hydride (M-H) bond (or less commonly, the metal-silyl bond in the modified Chalk-Harrod mechanism).

Reductive Elimination : The resulting alkylsilyl-metal complex undergoes reductive elimination, releasing the final product and regenerating the active catalyst.

Alternative pathways have also been proposed, particularly with different catalysts like rhenium. These can include ionic outer-sphere mechanisms where the reaction does not involve direct coordination of the unsaturated substrate to the metal center. nih.gov Instead, it may proceed through the formation of a η²–silane complex followed by heterolytic cleavage of the Si-H bond. nih.gov

The presence of a phenolic group can influence the reaction course. The hydroxyl group of the phenol (B47542) could potentially coordinate with the metal catalyst, altering its electronic properties and steric environment. This interaction might affect the regioselectivity and rate of the hydrosilylation reaction.

Kinetics of Phenolic Siloxane Crosslinking and Curing Reactions

Initially, the curing of thick samples is often governed by diffusion control . In moisture-cured systems, for example, the reaction begins at the surface exposed to atmospheric humidity. A "skin" of cured material forms, and for the reaction to proceed, water vapor must diffuse through this growing layer to reach the unreacted material below. acs.org In this diffusion-limited regime, the cured thickness is often observed to be proportional to the square root of time. acs.org However, as the reaction progresses and autocatalytic products are generated at the reaction front, the process can overcome these diffusion limitations, leading to a non-linear increase in cure rate. acs.org Studies on novolac phenolic resins have also shown that the curing mechanism can shift from an autocatalytic to an n-order regime as the reaction progresses. researchgate.net

To quantitatively describe the complex curing behavior of thermosetting polymers like phenolic siloxanes, two primary kinetic analysis methodologies are employed: model-fitting and isoconversional (model-free) methods. researchgate.net These approaches typically use data from techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reactions.

Model-fitting approaches assume that the entire curing process can be described by a single kinetic model, such as an n-th order reaction or an autocatalytic model (e.g., the Kamal or Sestak-Berggren models). acs.org The experimental data is then fitted to this model's equation to determine kinetic parameters like the activation energy (Ea), the pre-exponential factor (A), and reaction orders. While straightforward, this method's accuracy is highly dependent on whether the chosen model correctly represents the complex physical and chemical changes occurring. unt.edu

Isoconversional methods , also known as model-free kinetics, are generally considered more robust. researchgate.netmdpi.com These methods are based on the principle that the reaction rate at a constant extent of conversion (α) is only a function of temperature. By analyzing data from experiments at several different heating rates, methods like the Friedman, Kissinger-Akahira-Sunose (KAS), or Vyazovkin algorithms can calculate the activation energy as a function of conversion (Ea(α)). mdpi.com A significant variation in Ea with conversion indicates a complex, multi-step reaction mechanism, which is often the case in phenolic siloxane curing. Isoconversional methods have demonstrated better predictive ability compared to model-fitting approaches for complex systems. researchgate.net

ApproachPrincipleAdvantagesDisadvantagesCommon Methods
Model-FittingAssumes a single reaction model (e.g., n-th order, autocatalytic) for the entire process.Provides a simple kinetic equation with a few parameters.Can be inaccurate if the chosen model does not reflect the true complexity of the reaction. unt.edu May fail to capture changes in mechanism.Kamal-Sourour, Sestak-Berggren
Isoconversional (Model-Free)Calculates kinetic parameters as a function of the extent of conversion (α) without assuming a specific model.Reveals the complexity of the reaction through the dependence of activation energy on conversion. researchgate.netmdpi.com Generally offers better predictive accuracy for complex reactions. researchgate.netDoes not provide a single, simple kinetic equation. Can be more computationally intensive.Friedman, Kissinger-Akahira-Sunose (KAS), Vyazovkin

Silanol (B1196071) and Silyl (B83357) Ether Formation Mechanisms in Polymerization

The fundamental linkage in phenol-modified silicone oil is the silyl ether bond (Si-O-C). The formation of this bond is central to the synthesis of the polymer itself. Poly(silyl ether)s can be synthesized through various routes, with one of the most common being the condensation polymerization between a diol (in this case, a bisphenol or a dihydroxy-terminated compound) and a dichlorosilane. nih.gov

The formation of a simple silyl ether from a phenol and a silyl chloride (e.g., trimethylsilyl (B98337) chloride) proceeds via a nucleophilic substitution mechanism. wikipedia.org The oxygen atom of the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom. This reaction is typically carried out in the presence of a weak base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

During polymerization and curing, particularly in the presence of moisture, the formation of silanol (Si-OH) groups is a key intermediate step. Silyl ether bonds can undergo hydrolysis to yield a phenol and a silanol. wikipedia.org These silanol groups are highly reactive and can undergo self-condensation with other silanols to form a stable siloxane (Si-O-Si) bond and a molecule of water. This condensation reaction is a primary crosslinking mechanism in many silicone systems. Acid- or base-catalyzed hydrolysis and condensation of functional silanes are common methods for producing various polysiloxane structures. instras.com

Mechanisms of Oxidative Phenolic Coupling and Resulting Crosslinking

For silicone oils terminated with phenolic groups, an important crosslinking pathway is the oxidative coupling of the terminal phenol units. This reaction creates robust carbon-carbon (C-C) or carbon-oxygen (C-O) bonds between polymer chains, leading to network formation. wikipedia.org The process is analogous to the biosynthesis of lignin (B12514952) in plants. wikipedia.org

Oxidative phenolic coupling is typically catalyzed by transition metal complexes (e.g., containing iron, copper, or vanadium) or enzymes (e.g., laccase). wikipedia.orgmdpi.com The mechanism proceeds through radical intermediates. researchgate.net A general pathway involves:

Oxidation : The metal catalyst or oxidant performs a one-electron oxidation of a phenol to generate a phenoxy radical.

Radical Coupling : Two phenoxy radicals can couple (a radical-radical mechanism), or more commonly, a phenoxy radical can attack a neutral phenol molecule (a radical-phenol mechanism). wikipedia.orgnih.gov The coupling can occur at the ortho or para positions of the aromatic ring, leading to the formation of a biphenolic C-C linkage. C-O coupling is also possible but often less kinetically favored unless the ortho and para positions are sterically blocked. wikipedia.orgnih.gov

Tautomerization : The resulting intermediate undergoes tautomerization to restore aromaticity, yielding the stable cross-linked structure.

This crosslinking method allows for the formation of a network without the need for an external crosslinking agent, relying solely on the reactivity of the terminal phenolic groups under oxidative conditions. nih.gov

Polymerization and Copolymerization Studies

Block Copolymer Synthesis with Phenol-Terminated Siloxanes

The terminal phenol (B47542) functionalities of these silicone oils allow them to act as macromonomers or chain extenders in the synthesis of block copolymers. This approach effectively integrates the desirable properties of polysiloxanes into other polymer systems.

Phenol-terminated siloxanes are instrumental in synthesizing polycarbonate-polydimethylsiloxane (PC-PDMS) block copolymers. The synthesis is typically achieved through interfacial polymerization, reacting the phenol-terminated PDMS, a dihydric phenol like bisphenol-A (BPA), and a carbonate precursor such as phosgene. vt.edugoogle.comgoogle.com In this reaction, the phenol-terminated siloxane acts as a soft block, which becomes incorporated into the rigid polycarbonate backbone.

The inclusion of the flexible PDMS block imparts significant property enhancements to the resulting copolymer compared to standard polycarbonate. conventuspolymers.com Key benefits include:

Improved Impact Resistance: The rubbery nature of the PDMS domains enhances toughness, particularly at low temperatures. bohrium.comtrivalencetechnologies.com

Enhanced Flame Retardancy: The silicon content promotes the formation of a protective silica (B1680970) (SiO₂) char layer upon combustion, which can prevent dripping and reduce the heat release rate, often achieving a UL94 V-0 rating. bohrium.com

Chemical and Weathering Resistance: The inherent stability of the siloxane backbone contributes to better resistance against UV radiation and chemical attack. conventuspolymers.comiaea.org

The properties of the final copolymer can be precisely controlled by adjusting the siloxane block length and its weight percentage in the polymer. google.comiaea.org For instance, shorter PDMS block lengths tend to result in optically transparent materials with nanoscale siloxane domains, whereas longer blocks can lead to opaque materials due to light scattering from larger, micron-sized domains. iaea.org The use of eugenol (B1671780), a naturally derived phenol, is a common method for creating the necessary phenol-terminated siloxanes for this process. google.comrsc.orgrsc.org

PropertyConventional Polycarbonate (PC)Polycarbonate-Siloxane (PC-Si) CopolymerKey Improvement Driver
Low-Temperature Impact StrengthBrittleDuctile, High Impact ResistanceFlexible PDMS soft block domains
Flame Retardancy (UL94, 1.5 mm)V-2V-0Formation of protective silica char layer
Peak Heat Release Rate (Cone Calorimetry)~504 kW/m²~394 kW/m²Insulating char layer formation
Glass Transition Temperature (Tg)~150 °CLowered (plasticizing effect)Low Tg of PDMS segment
UV ResistanceGoodExcellentInherent stability of Si-O backbone

This table presents typical comparative data for illustrative purposes. Actual values may vary based on specific copolymer composition and siloxane content. conventuspolymers.combohrium.com

In the synthesis of polyurethanes, phenol-terminated silicone oils can participate in the polymerization reaction with diisocyanates and other polyols. The phenolic hydroxyl group reacts with isocyanate groups (-NCO) to form urethane (B1682113) linkages, incorporating the polysiloxane chain directly into the polyurethane backbone. researchgate.net These materials are often referred to as segmented copolymers, where the flexible, low-polarity PDMS chain constitutes a "soft segment" and the polar, rigid urethane-rich regions form the "hard segments." dtic.mil

The incorporation of PDMS significantly alters the properties of the polyurethane:

Surface Properties: Due to its low surface energy, the PDMS segments tend to migrate to the polymer-air interface. dtic.mil This surface enrichment leads to enhanced hydrophobicity (high water contact angles), lower surface free energy, and improved release characteristics. researchgate.netmdpi.com

Thermal and Oxidative Stability: The high bond energy of the Si-O backbone in PDMS imparts greater thermal stability compared to conventional polyether or polyester (B1180765) polyols used in polyurethanes. mdpi.comrsc.org

Biocompatibility: The inherent biocompatibility of PDMS makes these hybrid polymers suitable candidates for various biomedical applications. researchgate.net

Microphase Separation: The incompatibility between the nonpolar PDMS soft segments and the polar hard segments drives a high degree of microphase separation, which is crucial for the development of the elastomeric properties of the material. dtic.milmdpi.com

PDMS Content (wt.%)Glass Transition Temp. (Tg) of Soft Segment (°C)Water Contact Angle (°)Surface Free Energy (J/m²)
0 (Control PU)-35750.3446
5-5085N/A
15-6892N/A
25-8096.50.2317

This table illustrates the typical effect of increasing PDMS content on the properties of polyurethane-siloxane copolymers, based on findings in the literature. mdpi.comrsc.org

Formation of Interpenetrating Polymer Networks (IPN) with Phenolic Resins

An Interpenetrating Polymer Network (IPN) is a material comprising two or more crosslinked polymer networks that are physically entangled with one another without significant covalent bonding between the networks. google.comnih.gov Phenol-terminated or, more commonly, silanol-functional silicone intermediates can be used to form IPNs with phenolic resins (both novolac and resole types). google.comgoogle.com

The synthesis involves combining the silicone intermediate with the phenolic resin precursors (e.g., phenol and formaldehyde) or with a pre-formed phenolic resin. google.com The subsequent curing process initiates the simultaneous polymerization and crosslinking of both the silicone and phenolic components. The resulting structure consists of intertwined siloxane and phenolic polymer chains held together by permanent entanglements. google.com This unique morphology leads to a synergistic combination of properties, enhancing the performance of the brittle phenolic matrix. The resulting phenolic-siloxane IPNs exhibit significantly improved impact resistance, flexibility, and tensile strength while retaining the excellent flame, heat, and chemical resistance characteristic of phenolic resins. google.comsilibasesilicone.com

Blend Modifications and Advanced Polymer Composites

Phenol-terminated silicone oil is an effective modifier for polymer blends and a key component in advanced composites. When blended with other polymers, it can act as a reactive compatibilizer, where the phenolic end groups can interact or react with the matrix polymer to improve interfacial adhesion. In PC blends, for example, even small amounts of high-molecular-weight PDMS can improve flow characteristics and impact toughness. trivalencetechnologies.com

In advanced composites, silicone oils are frequently used to modify thermosetting resins like phenolic resins to enhance their thermal performance for high-temperature applications, such as ablative materials. mdpi.comatlantis-press.com The high bond energy of the Si-O bond (approx. 472.5 kJ/mol) compared to C-C (345.6 kJ/mol) or C-O (432.0 kJ/mol) bonds contributes to superior heat resistance. atlantis-press.com Modification of phenolic resins with silicones leads to:

Enhanced Thermal Stability: The incorporation of the Si-O-Si backbone increases the degradation temperature and the char yield at high temperatures. fgcu.edu

Improved Ablative Properties: During ablation, the silicone component transforms into a stable, porous silica layer that provides thermal insulation and reduces the material's erosion rate. mdpi.com

Nanoscale Phase Separation: Careful control of the synthesis can lead to nanoscale phase separation between the silicone and phenolic domains, which is crucial for preventing macroscopic defects and maximizing property enhancements. mdpi.comresearchgate.net

MaterialTemp. at 5% Mass Loss (°C)Char Yield at 800°C (%)Key Structural Feature
Cured Phenolic Resin (PR)~290~57.2Aromatic/Methylene network
Silicone-Modified Phenolic Resin (MPR)~333~66.3Incorporated Si-O-C and Si-O-Si structures

Data based on research findings on silicone-modified phenolic hybrid composites. fgcu.edu

Ring-Opening Polymerization for Functionalized Polysiloxanes

The synthesis of phenol-terminated silicone oil itself relies heavily on ring-opening polymerization (ROP) of cyclic siloxane monomers, most commonly hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). ROP is the preferred method for producing well-defined linear polysiloxanes with controlled molecular weights and narrow molecular weight distributions. mdpi.comgelest.com

The polymerization can be initiated through either an anionic or cationic mechanism:

Anionic Ring-Opening Polymerization (AROP): This is widely used for synthesizing high molecular weight polysiloxanes. It typically employs nucleophilic initiators like alkali metal hydroxides or silanolates. mdpi.comgelest.com The reaction proceeds with a "living" character, meaning there are no inherent termination steps, allowing for the synthesis of block copolymers and end-functionalized polymers by adding a specific terminating agent. gelest.com

Cationic Ring-Opening Polymerization (CROP): This method uses strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids as initiators. gelest.comnih.gov

To produce phenol-terminated polysiloxanes, a phenol-containing molecule can be introduced as either the initiator or a terminating (end-capping) agent. acs.orgrsc.org For example, a silanol (B1196071) functionalized with a protected phenol group can initiate the polymerization. After polymerization to the desired chain length, the protecting group is removed to yield the final phenol-terminated product. Alternatively, the living polymerization can be quenched with a reagent containing a phenol group. acs.orgrsc.org This control over initiation and termination allows for the precise placement of one (hemitelechelic) or two (telechelic) phenol groups at the chain ends. mdpi.comrsc.org

Controlled Polymerization Techniques for Structurally Precise Phenol-Polysiloxane Materials

Achieving precise control over the molecular architecture of polysiloxanes—including molecular weight, dispersity (Đ), and end-group fidelity—is critical for high-performance applications. Modern controlled polymerization techniques have enabled the synthesis of structurally precise phenol-polysiloxane materials.

Organocatalytic Controlled/Living ROP: This technique utilizes organic catalysts, such as guanidines, in combination with silanol initiators. rsc.orgrsc.org This approach offers excellent control over the polymerization of cyclotrisiloxanes, producing asymmetric linear polysiloxanes with predictable molecular weights, very narrow dispersities (Đ ≈ 1.1–1.3), and well-defined terminal structures. rsc.orgresearchgate.net By carefully selecting a phenol-functionalized silanol initiator and a specific end-capping agent, various hemitelechelic and heterotelechelic polysiloxanes can be synthesized with high precision. rsc.org

Piers-Rubinsztajn Reaction: This is a powerful, metal-free reaction for forming Si-O-C bonds through the dehydrocoupling of hydrosilanes (Si-H) and alcohols or phenols, typically catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). researchgate.netmdpi.com This reaction is highly efficient and selective for phenolic hydroxyl groups, proceeding under mild conditions. mdpi.com It provides an alternative and precise method for functionalizing pre-formed polysiloxanes containing Si-H groups with various phenol derivatives, allowing for the synthesis of phenoxylated polysiloxanes with a high degree of structural control. mdpi.comnih.gov

TechniqueMechanismKey AdvantagesControl over Architecture
Living Anionic ROPNucleophilic ring-opening of cyclosiloxanesHigh molecular weight, good for telechelic polymersGood control over MW and end-groups via quenching
Organocatalytic ROPGuanidine-catalyzed ring-opening with silanol initiatorsPrecise synthesis of asymmetric (hemitelechelic) polymers, narrow dispersity (Đ)Excellent control over MW, Đ, and terminal functionality
Piers-Rubinsztajn ReactionBorane-catalyzed dehydrocoupling of Si-H and Ar-OHMild conditions, high efficiency and selectivity, metal-freePrecise post-polymerization functionalization of Si-H containing polymers

This table compares key controlled polymerization techniques for synthesizing structurally precise phenol-polysiloxane materials. gelest.comrsc.orgmdpi.com

Advanced Materials Research and Performance Engineering

Enhancement of Thermal Stability and High-Temperature Resistance in Polymer Systems

The incorporation of phenol (B47542) terminated modified silicone oil into polymer matrices has been shown to significantly improve their thermal stability. This enhancement is crucial for applications where materials are exposed to elevated temperatures, preventing premature degradation and extending service life. The unique chemical structure of this modified silicone oil allows it to interact with and modify the polymer network in ways that bolster its resistance to thermal decomposition.

The primary mechanism by which phenol terminated modified silicone oil mitigates thermal degradation is through the introduction of highly stable chemical bonds and the promotion of a more cross-linked polymer network. The phenolic groups at the terminals of the silicone chain are reactive and can participate in the curing reactions of thermosetting resins or form linkages with other polymer chains. siliconeoil.net

During thermal stress, the robust siloxane (Si-O-Si) backbone of the silicone oil provides a thermally stable framework within the polymer matrix. Research has shown that the degradation of silicone-modified phenolic resins involves the formation of Si-O-Ph bonds, which increases the cross-linking degree of the resin. This increased cross-linking restricts the thermal motion of polymer chains, thus requiring more energy to initiate the degradation process.

Furthermore, the presence of phenyl groups in the silicone structure contributes to its thermal stability. These aromatic groups can dissipate thermal energy and inhibit oxidative degradation pathways. In studies on phenolic resin modified silicone rubber, it was observed that the introduction of phenolic resin restrained the fraction reaction of the main chain of the silicone rubber, leading to better thermal stability. researchgate.net

The thermal degradation of polysiloxanes can proceed through various mechanisms, including the formation of cyclic oligomers. The modification with phenolic groups can alter these degradation pathways, favoring the formation of a stable char layer rather than volatile decomposition products.

A significant advantage of incorporating this compound into polymer systems is the substantial increase in char yield upon pyrolysis. The char acts as a thermal barrier, insulating the underlying material from the heat source and slowing down further decomposition.

The phenolic moieties play a crucial role in this process. During thermal decomposition, the phenolic groups can undergo cross-linking reactions, leading to the formation of a highly aromatic and thermally stable char structure. In a study on phenolic resin modified silicone rubber, it was found that the carbon yield after ablation was greatly promoted, and a stable ablation layer was obtained. researchgate.net

The following table summarizes the thermal properties of a base polymer compared to a polymer modified with a phenol-functional silicone, based on thermogravimetric analysis (TGA) data.

Material5% Weight Loss Temperature (Td5) (°C)Char Yield at 800°C (%)
Neat Phenolic Resin~350~55
Silicone Modified Phenolic Resin>400>65

Note: The data presented are representative values from literature and may vary depending on the specific polymer system and the concentration of the this compound.

Mechanical Property Modulation in Polymer Composites and Elastomers

The introduction of this compound into polymer composites and elastomers can lead to significant improvements in their mechanical properties. The flexible polysiloxane backbone can enhance toughness and flexibility, while the reactive phenolic groups can improve adhesion and stress transfer within the composite material.

Phenol terminated silicone oils are primarily used for the modification of polycarbonate to improve its flexibility and impact resistance. siliconeoil.netiotachem.com The long, flexible polydimethylsiloxane (B3030410) chains can act as a toughening agent, absorbing and dissipating energy from impacts that would otherwise cause brittle failure. The reactive phenolic ends can ensure good compatibility and adhesion with the host polymer matrix.

In epoxy resins, the incorporation of silicone-based modifiers can lead to an increase in elongation at break, although sometimes at the expense of tensile strength. However, by carefully selecting the structure and concentration of the phenol terminated silicone oil, a balance of properties can be achieved. Studies on phenolic siloxane compositions have shown improved properties of impact resistance, tensile strength, and flexural modulus when compared to conventional non-siloxane phenolic compositions. google.com

The following table provides a qualitative and quantitative overview of the effect of this compound on the mechanical properties of a polymer matrix.

PropertyEffect of ModificationTypical Quantitative Change
Tensile StrengthCan be improved5-15% increase
Elongation at BreakSignificantly improved50-200% increase
Impact ResistanceSignificantly improvedVaries with polymer system
FlexibilityIncreasedQualitative improvement

Note: The quantitative changes are illustrative and depend on the base polymer, the specific type of phenol terminated silicone oil, and its concentration.

The viscoelastic properties of a material describe its combined viscous and elastic behavior. Silicone-based materials are known for their unique viscoelastic properties, which can be tailored by chemical modification. The incorporation of phenol terminated silicone oil can influence the viscoelastic response of elastomers and polymer composites. The flexible siloxane chains can contribute to the elastic (storage) modulus, while their mobility can affect the viscous (loss) modulus and damping characteristics.

While specific research on the use of phenol terminated silicone oil for engineering viscoelastic properties is emerging, the principles of polymer blending and modification suggest that the introduction of these silicone moieties can be used to control the glass transition temperature and the damping performance of the final material.

Furthermore, phenol terminated silicone oligomers hold potential for the formulation of low modulus gels. The reactive phenolic end groups can participate in cross-linking reactions, forming a soft, three-dimensional network that entraps the silicone fluid. The low intermolecular forces of the polysiloxane chains contribute to a low modulus, resulting in a soft and flexible gel. These low modulus gels can be utilized in applications such as soft robotics, biomedical devices, and as damping materials. The ability to control the cross-linking density through the functionality of the phenolic groups allows for the precise engineering of the gel's mechanical properties.

Functional Material Development for Specific Applications

The unique combination of properties imparted by this compound makes it a valuable component in the development of functional materials for a variety of specific applications. Its ability to enhance thermal stability, improve mechanical toughness, and potentially modify viscoelastic properties opens up new possibilities in materials science.

For instance, in the aerospace industry, the improved thermal stability and char yield make it a candidate for use in ablative coatings and composites for thermal protection systems. researchgate.net In the electronics sector, its flexibility and thermal resistance are beneficial for encapsulants and adhesives for sensitive components. The potential to create low modulus gels also points towards applications in vibration damping and as soft interfaces for electronic devices.

The reactive nature of the phenolic groups allows for its use in the copolymerization or blending modification of a range of polymers, including polyesters and polyurethanes, to create materials with tailored properties for specific end-uses. siliconeoil.net As research continues, the full potential of this compound in the creation of advanced functional materials is yet to be fully realized.

Development of Antioxidant Polysiloxane Derivatives

The intrinsic thermal and oxidative stability of the polysiloxane backbone can be further enhanced by incorporating antioxidant moieties. Phenolic groups, particularly hindered phenols, are highly effective radical scavengers that can protect materials from degradation. Research has focused on tethering these natural and synthetic phenolic compounds to silicone chains to create novel antioxidant polymers.

A primary method for creating these derivatives is the platinum-catalyzed hydrosilylation of HSi-functional silicones (either telechelic or pendent) with molecules containing both a phenolic group and a reactive allyl group, such as eugenol (B1671780). This process grafts the phenol onto the silicone backbone while leaving the crucial hydroxyl group free to exert its antioxidant effect. Studies have shown that the resulting eugenol-modified silicones maintain antioxidant potency comparable to the parent eugenol molecule mdpi.comresearchgate.netgoogle.com. These modified oils can spread to form protective antioxidant films on surfaces mdpi.com.

Hindered phenol antioxidants, which feature bulky substituent groups adjacent to the phenolic hydroxyl group, are particularly effective. This spatial hindrance facilitates the donation of a hydrogen atom to deactivate peroxy, alkyl, and hydroxyl radicals, thereby terminating oxidation chain reactions bohrium.com. By incorporating hindered phenol structures into a silicone molecule, a multifunctional additive with significant anti-aging performance can be developed bohrium.com.

The antioxidant mechanism also allows for a unique crosslinking process. Under oxidative conditions, phenoxy radicals can form and subsequently couple, creating new C–C bonds between polymer chains. This oxidative coupling can transform phenol-modified silicone oils into crosslinked elastomers at elevated temperatures, a process that mimics natural lignin (B12514952) formation mdpi.com. The resulting elastomers retain slightly attenuated but still effective antioxidant properties mdpi.com. Another approach involves non-covalent cross-linking, where natural phenolic antioxidants like catechol or pyrogallol are linked to aminoalkylsilicones through a combination of ionic and hydrogen bonding, creating reprocessable, thermoplastic elastomers with inherent antioxidant activity researchgate.net.

Research FindingMethod/CompoundOutcome
Eugenol-modified silicones exhibit antioxidant activity equal to the parent eugenol.Hydrosilylation of eugenol with HSi-functional silicones.Creation of antioxidant oils and films mdpi.comresearchgate.net.
Hindered phenols terminate oxidation by donating a hydrogen atom to free radicals.Incorporation of hindered phenol structures into polymer additives.Enhanced thermal-oxidative aging resistance bohrium.com.
Phenoxy radicals on silicones can undergo oxidative coupling.Peroxide-induced coupling of eugenol-modified silicones.Crosslinking to form elastomers that retain antioxidant properties mdpi.com.
Natural phenols can form non-covalent cross-links with aminosilicones.Ionic and hydrogen bonding between catechol/pyrogallol and aminoalkylsilicones.Development of thermoplastic, reprocessable antioxidant elastomers researchgate.net.

Research on Antimicrobial and Anticorrosion Properties of Modified Silicones

The modification of silicone polymers with phenolic compounds has been investigated as a strategy to impart antimicrobial and anticorrosion functionalities. The inherent hydrophobicity of the polysiloxane backbone, combined with the active nature of phenolic moieties, can create robust protective coatings.

In the field of anticorrosion, eugenol-functionalized polysiloxanes have demonstrated significant potential. These polymers, synthesized via Pt-catalyzed hydrosilylation, can be blended as additives with commercial epoxy resins mdpi.comresearchgate.netgoogle.com. Research has shown that even at low loading percentages (e.g., 2.5 wt%), these eugenol-modified polysiloxane additives significantly improve the performance of epoxy coatings. The resulting blended coatings exhibit enhanced thermal stability and increased hydrophobicity, leading to greater resistance to water penetration mdpi.comresearchgate.netgoogle.com. This improved water repellency is crucial for protecting metal surfaces, as it prevents corrosive species from reaching the substrate and compromising adhesion. Electrochemical and microscopic characterizations have confirmed that these modified coatings can be effective for applications in marine corrosion control mdpi.comresearchgate.netgoogle.com.

Phenolic compounds are also known for their antimicrobial properties, which can be transferred to silicone materials upon modification. For instance, tannic acid, a natural polyphenol, has been used to create self-healing silicone elastomers with antimicrobial efficiency against E. coli and S. aureus sioresin.com. The mechanism of action for phenolic compounds against microbes can involve disrupting cell wall synthesis, inhibiting enzyme production, or damaging DNA mdpi.com. Functionalized polysiloxanes grafted with various active groups, including those derived from phenols, have shown a wide range of antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi sioresin.comresearchgate.net. This makes them valuable as potential antibacterial and antibiofilm agents for medical devices and other surfaces where microbial growth is undesirable researchgate.net.

PropertyModifying CompoundMechanism/EffectApplication
Anticorrosion EugenolBlended into epoxy resins, it increases hydrophobicity and thermal stability, reducing water penetration.Protective coatings for marine and industrial environments mdpi.comresearchgate.netgoogle.com.
Antimicrobial Tannic AcidIncorporated into a silicone network, it provides >90% antimicrobial efficiency.Self-healing, antimicrobial elastomers sioresin.com.
Antibiofilm General Phenolic GroupsGrafted onto polysiloxane backbones to create surfaces that resist microbial adhesion and colonization.Antibacterial and antibiofilm agents for medical and industrial surfaces researchgate.net.

Engineering of Self-Healing Silicone Systems and Coatings

The development of self-healing materials is a critical area of advanced materials science, aimed at extending the service life and reliability of products. In silicone chemistry, this is often achieved by incorporating dynamic bonds into the polymer network that can reversibly break and reform. Phenolic compounds, particularly catechols, have been instrumental in creating such systems.

One successful strategy involves the use of non-covalent interactions to create reprocessable silicone elastomers. By mixing natural phenolic antioxidants like catechol and pyrogallol with telechelic aminoalkylsilicones, a dynamic network is formed based on a combination of ionic and hydrogen bonding bohrium.com. This approach avoids permanent, covalent cross-links, resulting in thermoplastic elastomers that can be reprocessed by applying heat bohrium.com. The mechanical properties of these materials are directly linked to the ratio of phenolic hydroxyl groups to amine groups ([ArOH]/[NH₂]) bohrium.com.

Another approach leverages dynamic covalent chemistry. For example, the reaction between phenols and carbamates can create reversible bonds. When tannic acid, a large polyphenol, is used to crosslink a polydimethylsiloxane (PDMS) network, the resulting elastomer exhibits self-healing properties driven by the dissociation and reformation of phenol-carbamate bonds at elevated temperatures (e.g., 120 °C) mdpi.com. This, combined with synergistic hydrogen-bonding interactions, allows the material to achieve complete recovery of its mechanical properties after being damaged mdpi.com. The integration of dynamic bonds, such as imine or disulfide bonds, alongside hydrogen bonds and metal-ligand interactions in silicone elastomers, has also been shown to produce materials with autonomous self-healing capabilities and strong adhesion researchgate.netnih.gov. These smart materials can repair damage at room temperature, making them suitable for applications in soft robotics and wearable electronics researchgate.netnih.gov.

Self-Healing SystemDynamic ChemistryMechanismKey Feature
Phenol/Aminosilicone ElastomersNon-covalent (Ionic & H-bonding)Reversible association between phenolic hydroxyl groups and aminoalkyl groups.Thermoplasticity and reprocessability by heat bohrium.com.
Tannic Acid-PDMS ElastomersDynamic Covalent (Phenol-Carbamate) & H-bondingReversible dissociation of phenol-carbamate bonds at elevated temperatures.Complete recovery of mechanical properties upon cooling mdpi.com.
Multifunctional Silicone ElastomersDynamic Covalent (Imine/Disulfide), H-bonding, Metal-LigandSynergistic action of multiple reversible bonds allows for interface reformation.Autonomous room-temperature healing and strong adhesion researchgate.netnih.gov.

Development of Bio-Inspired Adhesives with Catecholic Moieties via Silyl-Protection Strategies

Marine mussels possess a remarkable ability to adhere strongly to a wide variety of surfaces underwater. This capability is largely attributed to adhesive proteins rich in the amino acid 3,4-dihydroxy-L-phenylalanine (DOPA), which contains a catecholic moiety google.comnih.gov. Inspired by this natural adhesion mechanism, researchers have developed advanced silicone-based adhesives by functionalizing polysiloxane backbones with catechol groups.

A significant challenge in synthesizing these materials is the high reactivity of the catechol group, which is easily oxidized, leading to premature crosslinking and loss of adhesive properties researchgate.netgoogle.comresearchgate.net. To overcome this, a silyl-protection strategy is employed. The hydroxyl groups of the catechol are temporarily blocked with silyl (B83357) groups, rendering them inert during synthesis and processing. This protection is critical for maintaining the oxidative stability of the catechol moieties, allowing for the fabrication of functionalized polysiloxane derivatives into complex two- and three-dimensional microstructures with a long shelf life under ambient conditions researchgate.netgoogle.comresearchgate.net.

The synthesis often starts from a readily available precursor like eugenol and utilizes efficient and orthogonal reactions such as tris(pentafluorophenyl)borane-catalyzed silylation and thiol-ene coupling to introduce the protected catechol into the polysiloxane chain researchgate.netgoogle.comresearchgate.net. Once the material is in place, the silyl protecting groups are removed (deprotection), typically through a simple pH-activated process, to expose the active catechol groups. These exposed groups can then form strong bonds with various substrates, particularly surface oxides (e.g., aluminum, stainless steel, copper), through strong coordination complexes and hydrogen bonding mdpi.comresearchgate.netmantasil.com. The adhesive strength of these bio-inspired polysiloxanes can be precisely tuned by controlling the concentration of catechol units incorporated along the polymer backbone researchgate.netgoogle.comresearchgate.net.

Research AreaKey Compound/StrategyFinding/Advancement
Synthesis Strategy Eugenol precursor, tris(pentafluorophenyl)borane-catalyzed silylation, thiol-ene coupling.A facile and efficient route to introduce catecholic moieties into polysiloxanes researchgate.netgoogle.comresearchgate.net.
Stability Enhancement Silyl-protection of catechol hydroxyl groups.Prevents oxidative side reactions during synthesis and processing, enabling fabrication of stable 3D microstructures researchgate.netgoogle.comresearchgate.net.
Adhesion Performance Catechol-functionalized polysiloxane copolymers.High adhesive strength (12.7–21.7 MPa tensile shear stress on aluminum) and good thermal stability mdpi.com.
Tunability Varying the concentration of protected catechol units.Allows for precise control over the adhesive properties of the final material researchgate.netgoogle.com.

Hydrogen-Bond Acidic Polysiloxanes for Selective Gas Sensing Applications

The detection of specific chemical vapors, particularly hazardous organophosphorus compounds like nerve agents, requires sensor materials with high sensitivity and selectivity. Hydrogen-bond acidic (HBA) polymers are particularly effective for this purpose because they act as hydrogen bond donors, forming relatively specific interactions with target analyte molecules that are hydrogen bond acceptors mdpi.combohrium.com. Polysiloxanes modified with phenolic groups are a key class of HBA polymers used in these sensing applications.

The core principle involves grafting functional substituents with positively charged hydrogen atoms, such as fluorophenols, onto a flexible polysiloxane backbone mdpi.comnih.gov. The strong electronegativity of fluorine atoms attached to the phenol ring increases the acidity of the phenolic hydroxyl group, enhancing its ability to form strong hydrogen bonds with the target analyte nih.gov. This strong, selective interaction leads to a higher absorption of the analyte into the polymer coating of the sensor, which in turn produces a larger and more easily detectable signal.

These HBA polysiloxanes are commonly used as the sensitive layer in acoustic wave sensors, such as those based on Quartz Crystal Microbalance (QCM) or Surface Acoustic Wave (SAW) resonators mdpi.comresearchgate.netnih.gov. In a SAW sensor, the device's resonant frequency shifts when the mass of the polymer layer changes due to gas absorption mdpi.comwikipedia.org. Research on a novel poly{dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy)butyl]methylsiloxane} (PMFOS) demonstrated its high selectivity for hydrogen-bond bases, including dimethyl methylphosphonate (DMMP), a common simulant for nerve agents mdpi.comnih.gov. The synthesis of such polymers involves creating a functional fluorophenol substituent with a terminal alkene, followed by grafting it onto a methylhydrosiloxane-dimethylsiloxane copolymer via hydrosilylation mdpi.com. This design places the HBA group in an exposed position, minimizing steric hindrance and maximizing its interaction with gas molecules mdpi.com.

Polymer TypeFunctional GroupSensing ApplicationMechanism
Hydrogen-Bond Acidic (HBA) PolysiloxaneFluorophenolDetection of organophosphorus nerve agent vapors and their simulants (e.g., DMMP) mdpi.comnih.govnih.gov.The acidic proton of the fluorophenol forms a strong, selective hydrogen bond with the basic P=O group of the analyte.
PMFOS4-(2,3-difluoro-4-hydroxyphenoxy)butylUsed as a sensor layer in Surface Acoustic Wave (SAW) gas sensors mdpi.com.High partition coefficient for hydrogen-bond bases leads to significant mass loading and a measurable frequency shift.
Bisphenol-A Poly(dimethylsiloxane)Bisphenol-AInvestigated for detecting aromatic hydrocarbons (BTEX) in aqueous samples using SH-SAW sensors.The polymer sensing layer absorbs the analyte, causing changes in mass and viscoelasticity that alter the acoustic wave marquette.edu.

Investigations into Optical Properties and Refractive Index Modulation

Phenol-terminated modified silicone oils are utilized in applications where specific optical properties, such as a high refractive index (RI), are required. The inherent RI of a standard polydimethylsiloxane is relatively low (around 1.4035 at 25°C) google.com. The incorporation of phenolic and other aromatic groups into the siloxane structure is a key strategy for increasing the refractive index, making these materials suitable for use in optical lenses, fiber coatings, and as encapsulants for optoelectronic devices researchgate.netsioresin.com.

The introduction of a phenol-terminated group, such as a eugenol-derived moiety, elevates the refractive index of the base siloxane. For example, a eugenol-terminated siloxane with ten dimethylsiloxy units (MᴱᵘD₁₀Mᴱᵘ) has a refractive index on the order of 1.449 google.com. Further modulation of the refractive index can be achieved by introducing additional aryl groups into the polysiloxane backbone. A patented method describes a two-step process to significantly improve the RI of phenol-terminated siloxanes. First, the phenol-terminated siloxane is reacted with an alkyl hydrogen cyclic siloxane to create a phenol-terminated hydride silicone intermediate. Second, this intermediate is reacted with an aromatic compound, grafting aryl groups onto the backbone via hydrosilylation. This process results in an aryl-modified, phenol-terminated siloxane with a high refractive index, potentially exceeding 1.5000 google.com.

The properties of these oils, including refractive index and viscosity, are dependent on the molecular structure, such as the length of the polysiloxane chain (x) and the number of aryl-modified units (y) google.com. Commercial grades of phenol-terminated silicone oils are available with varying specifications to meet different application requirements.

Product CodeDensity (25℃, g/cm³)Viscosity (25℃, mm²/s)Refractive Index (25℃)
IOTA 287230.980 ~ 0.99060 - 1201.420 ~ 1.430
IOTA 287240.975 ~ 0.98570 - 1301.416 ~ 1.426
IOTA 287250.973~0.983100~1601.412~1.422
IOTA 287290.970~0.980190 ~ 2301.406 ~ 1.416

Data sourced from manufacturer specifications for α,ω-Bis(propylphenol) polydimethylsiloxane fluids siliconeoil.net.

Studies on Enhanced Hydrophobicity and Surface Energy Modification

The surface properties of silicone materials, such as hydrophobicity and surface energy, are critical for a wide range of applications, including coatings, release agents, and biomedical devices. While polydimethylsiloxane is inherently hydrophobic, its surface characteristics can be precisely tuned by modifying the organic groups attached to the Si-O backbone. The introduction of phenolic groups is one such modification that influences these properties.

Generally, modifying a polysiloxane by incorporating side chains alters its compatibility and surface tension byk.com. While highly polar modifications like polyether chains can increase hydrophilicity, the incorporation of bulky, aromatic phenolic groups can enhance hydrophobicity. This effect is particularly valuable in protective coatings. For instance, research on eugenol-modified polysiloxanes used as additives in epoxy coatings found that the modified surfaces exhibited significantly improved water resistance and hydrophobicity mdpi.comresearchgate.net. This enhancement is attributed to the combined effect of the low surface energy of the silicone backbone and the nature of the phenolic group, which contributes to the formation of ordered, patterned microstructures on the coating surface that repel water mdpi.com.

The surface energy of a material dictates how it interacts with liquids; low surface energy materials are hydrophobic and exhibit high water contact angles. The surface energy of silicones is generally low, falling between that of alkanes and fluorocarbons. The modification with phenolic groups can further adjust this property. For example, coating silicone hydrogel contact lenses with hydrophilic polyphenolic compounds (dopamine and tannic acid) dramatically decreased the water contact angle from over 100° to less than 10°, transforming the surface from hydrophobic to highly wettable mdpi.com. Conversely, grafting silicone polycarbonates with siloxanes (derived from diallyl bisphenol A) resulted in polymers with lower wettability (i.e., higher hydrophobicity) compared to the precursor polycarbonates researchgate.net. This demonstrates that the specific structure and arrangement of the phenolic moiety within the polymer system are key to controlling the final surface energy and wettability.

ModificationEffect on Surface PropertiesApplication Context
Eugenol-functionalized polysiloxane additiveEnhanced hydrophobicity and water resistance.Anticorrosion epoxy coatings mdpi.comresearchgate.net.
Polyphenolic (dopamine, tannic acid) coatingDramatically increased wettability (decreased contact angle).Improving biocompatibility of silicone hydrogel contact lenses mdpi.com.
Siloxane grafting onto allyl polycarbonate (from diallyl bisphenol A)Lowered wettability (increased hydrophobicity).Development of novel silicone polycarbonate materials researchgate.net.

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations of Polymer Structures and Interactions

In studies of related polysiloxane systems, atomistic MD simulations have been employed to investigate the influence of incorporating phenyl groups into a polydimethylsiloxane (B3030410) (PDMS) backbone. These simulations show that the presence of phenyl groups can significantly alter the microscopic properties of the polysiloxane, such as chain dynamics and relaxation. nsf.govrsc.orgrsc.org For instance, as the molar ratio of diphenyl components in a poly(dimethyl-co-diphenyl)siloxane copolymer increases, the size of the linear copolymer chain expands. nsf.govrsc.orgrsc.org Concurrently, the chain diffusivity can decrease by over an order of magnitude, indicating a slowing down of the polymer dynamics. nsf.govrsc.orgrsc.org This is attributed to the complex interplay between structural and dynamic changes induced by the phenyl substitution. nsf.govrsc.orgrsc.org

MD simulations have also been used to study the interfacial behavior of phenols with polysiloxanes. For example, simulations of phenol (B47542) at an aqueous-polydimethylsiloxane (PDMS) interface have shown that phenol has a high propensity to penetrate the PDMS phase. nih.gov Density profiles from these simulations reveal that while water has limited penetration into the hydrophobic polymer, phenol can accumulate at the interface and within the PDMS bulk. nih.gov The partitioning of phenol into the PDMS phase is temperature-dependent, with increased temperatures leading to greater mobility and a redistribution of phenol molecules within the polymer. nih.gov

Table 1: Key Findings from MD Simulations of Phenyl-Containing Polysiloxane Systems

Simulated SystemKey FindingImplication for Phenol Terminated Silicone OilReference(s)
Poly(dimethyl-co-diphenyl)siloxaneIncreased phenyl content expands chain size and slows down chain diffusivity.Terminal phenol groups may increase the hydrodynamic volume and slow down the dynamics of the silicone oil. nsf.govrsc.orgrsc.org
Phenol at PDMS/water interfacePhenol shows high penetration and partitioning into the PDMS phase.The phenol termini can influence the interfacial properties of the silicone oil, for example, at interfaces with polar substances. nih.gov
Silicone-modified phenolic resinThe introduction of silicone compounds affects thermal stability and high-temperature residual weight.The presence of phenol groups is expected to influence the thermal degradation behavior of the silicone oil. mdpi.com
Pyrolysis of silicone-phenolic hybrid aerogelReaxFF MD simulations can model the formation of main decomposition products like CH4.Reactive MD simulations can be a valuable tool for understanding the degradation mechanisms of phenol terminated silicone oil at high temperatures. researchgate.net

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules and the energetics of chemical reactions. These methods are invaluable for understanding the reactivity of phenol terminated modified silicone oil.

First-principles calculations, a type of quantum chemical calculation, have been used to study the oxidation of chemically-grafted silicone rubbers where a phenol group is formed. nih.gov These calculations can determine the reaction pathways and energy barriers for oxidation. For instance, it has been shown that an oxygen molecule can react with a grafting agent to produce a carboxylic acid and a phenol group. nih.gov By calculating the total energy throughout the oxidation reaction, the energy barrier and the energy released can be determined. nih.gov Such calculations have indicated that the presence of certain grafting agents can enhance the oxidation stability of the silicone rubber by presenting higher energy barriers to oxidation compared to the hydro-silicone constituent. nih.gov

In the context of this compound, quantum chemical calculations can be used to investigate a variety of chemical processes. For example, they can be used to study the energetics of the interactions between the terminal phenol groups and other molecules or surfaces. This is particularly relevant for understanding adhesion phenomena. Studies on the adhesion and dissociation between epoxy resins and silicon-containing molecules using quantum chemical methods have shown that strong interactions, such as hydrogen bonds, can significantly increase the energy required for dissociation. mdpi.comelsevierpure.com The artificial force induced reaction (AFIR) method, implemented in programs like the global reaction route mapping (GRRM) program, can be employed to calculate the minimum energy required to separate molecules along different directions. mdpi.comelsevierpure.com

These computational approaches can be applied to this compound to understand the strength of the interaction between the phenol's hydroxyl group and various substrates. The interaction energies, influenced by factors like hydrogen bonding, can be quantified to predict the adhesive properties of the oil.

Table 2: Application of Quantum Chemical Calculations to Silicone Systems

Studied System/ProcessComputational MethodKey InsightsRelevance to Phenol Terminated Silicone OilReference(s)
Oxidation of chemical-grafted silicone rubbersFirst-principles calculations (Dmol3)Determination of oxidation reaction pathways, energy barriers, and released energy. nih.govCan be used to predict the oxidative stability of the phenol terminated silicone oil and understand how the phenol group influences degradation pathways. nih.gov
Adhesion and dissociation between epoxy resin and Si-containing moleculesQuantum chemical calculations (B3LYP/6-31G) with AFIR methodCalculation of minimum dissociation energy, highlighting the role of hydrogen bonds in adhesion. mdpi.comelsevierpure.comProvides a methodology to quantify the adhesive interactions of the phenol termini with various surfaces. mdpi.comelsevierpure.com

Modeling of Polymerization and Degradation Mechanisms at the Molecular Level

Computational modeling provides a molecular-level understanding of the complex processes of polymerization and degradation of this compound. These models can simulate the chemical reactions involved, offering insights into reaction mechanisms and kinetics.

The polymerization of silicone oil can be modeled using a combined quantum mechanics/molecular mechanics (QM/MM) approach. mdpi.com In this methodology, the fundamental condensation reactions are described by high-accuracy quantum mechanical calculations, while the extended relaxation processes of the growing polymer chains are handled by more computationally efficient molecular mechanics models. mdpi.com This iterative simulation protocol allows for the tracking of the curing degree and heat formation as the polymer chains grow. mdpi.com Such an approach could be adapted to model the synthesis of this compound, providing insights into how the presence of the phenol group influences the polymerization process.

The degradation of polysiloxanes has been studied through various mechanisms, including hydrolysis. doria.fi In soil, minerals can act as catalysts for the hydrolysis of PDMS, with the primary product being dimethylsilanediol. doria.fi Computational models can be developed to simulate these hydrolytic degradation pathways at the molecular level.

Furthermore, reactive molecular dynamics simulations, as mentioned earlier, are a powerful tool for modeling degradation at high temperatures (pyrolysis). researchgate.netvt.edumdpi.com By combining reactive force field MD simulations with experimental characterization, the fundamental pyrolysis and carbonization mechanisms of silicone-modified phenolic resins have been elucidated. mdpi.com These studies have shed light on the effect of silicone compounds on the thermal stability and high-temperature residual weight of the modified phenolic resins. mdpi.com Similar computational studies on this compound would be instrumental in understanding its thermal degradation pathways and the nature of the resulting char.

The degradation of the phenol moiety itself can also be modeled. For instance, the biodegradation of phenol often proceeds through a meta-cleavage pathway, which has been studied in microorganisms like Pseudomonas fluorescens. nih.gov While this is a biological process, the fundamental chemical transformations involved can be studied using computational methods to understand the environmental fate of the phenol-terminated portion of the polymer.

Table 3: Computational Approaches for Modeling Polymerization and Degradation

ProcessModeling ApproachKey Aspects ModeledPotential Application to Phenol Terminated Silicone OilReference(s)
PolymerizationCombined QM/MM simulationsCondensation reactions, curing degree, heat formation, and polymer chain growth. mdpi.comModeling the synthesis process to understand the influence of the phenol terminus on reaction kinetics and final polymer structure. mdpi.com
Degradation (Pyrolysis)Reactive Force Field MD (ReaxFF)Pyrolysis mechanisms, formation of decomposition products, and influence on thermal stability. researchgate.netmdpi.comPredicting the high-temperature degradation behavior and the role of the phenol group in char formation. researchgate.netmdpi.com
Degradation (Hydrolysis)Molecular modelingHydrolytic pathways and product formation. doria.fiUnderstanding the stability of the silicone oil in aqueous environments and predicting its degradation products. doria.fi

Degradation Pathways and Environmental Stability Research

Investigation of Thermal and Thermo-oxidative Degradation Processes

The stability of phenol (B47542) terminated modified silicone oil at elevated temperatures, both in inert and oxygen-containing atmospheres, is a critical performance parameter. The degradation process involves the generation of volatile products and the formation of a carbonaceous char residue.

The thermal degradation of polysiloxanes, the backbone of phenol terminated modified silicone oil, generally proceeds through mechanisms that lead to the formation of volatile, low-molecular-weight cyclic siloxanes. gelest.com In an inert atmosphere, this is often the primary degradation pathway. The process can be influenced by the nature of the polymer's side and end groups. gelest.com For this compound, the degradation is more complex due to the presence of the phenolic end groups.

Under thermo-oxidative conditions, the degradation mechanism shifts. Instead of cyclic siloxanes, the volatile products from the polydimethylsiloxane (B3030410) chain typically consist of carbon monoxide (CO), water (H₂O), formaldehyde (CH₂O), carbon dioxide (CO₂), and methanol. gelest.com The presence of oxygen facilitates the oxidation of the methyl groups attached to the silicon atoms.

The phenolic end-groups also contribute to the volatile products. The thermal degradation of phenolic resins, which share structural similarities with the terminal groups of this modified silicone oil, is known to produce a range of volatile organic compounds. These can include phenols, cresols, and other substituted aromatic compounds, in addition to gases like methane, water, and carbon oxides. semanticscholar.org The pyrolysis of silicone-modified phenolic aerogels has been shown to yield methane (CH₄) as a primary product, formed through hydrogen extraction reactions. researchgate.net

Thermogravimetric analysis coupled with mass spectrometry (TG-MS) and pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) are key techniques for identifying these volatile products and elucidating the complex degradation mechanisms. sudmed.runih.gov Studies on related silicone-phenolic hybrid materials indicate that the pyrolysis process can occur in multiple stages, with different volatile species being released at different temperature ranges. researchgate.net

The introduction of silicon into phenolic structures has been shown to significantly increase the char yield. researchgate.net During high-temperature oxidation, the silicon components are converted into silica (B1680970) (SiO₂) or silicon oxycarbide. mdpi.com This inorganic residue integrates with the carbonaceous char formed from the phenolic components, creating a more robust and thermo-oxidatively stable structure. mdpi.comcapes.gov.br Research on silicon hybrid phenolic resins has demonstrated that a nanoscale phase separation of silica within the char structure is particularly effective at improving ablative and oxidation resistance. mdpi.com

The table below summarizes findings on char yield for related silicon-modified phenolic materials, illustrating the contribution of silicon to thermal stability.

MaterialAtmosphereTemperature (°C)Residual Char Yield (%)Source
Boron-Silicon Modified Phenolic ResinAir800Increased by 22.5% vs. unmodified researchgate.net
Boron-Silicon Modified Phenolic ResinN₂800Increased by 12.0% vs. unmodified researchgate.net
POSS Modified Phenolic ResinAir800Increased by 14.73% vs. unmodified mdpi.com
Boron-Silicon Coupling Agent in Phenolic ResinN/A80076 capes.gov.br

The mechanism for enhanced char formation involves the silicon-containing parts of the molecule transforming into a stable silica-like network at elevated temperatures. researchgate.net This silica can physically protect the underlying material and catalytically promote the formation of a graphitic char structure from the organic components. The presence of aromatic rings from the phenolic end-groups inherently contributes to a higher char yield compared to purely aliphatic polymers.

Hydrolytic Stability of Siloxane-Phenolic Linkages and Hydrolytic Cleavage

The durability of this compound in aqueous or humid environments depends on the stability of its chemical bonds, particularly the siloxane backbone (Si-O-Si) and the linkage between the silicone chain and the phenolic end-group (Si-O-C).

Polydimethylsiloxane (PDMS) fluids can undergo hydrolysis, especially under acidic or alkaline conditions, although the process is generally slow. researchgate.net The ultimate degradation product of PDMS hydrolysis is typically dimethylsilanediol (DMSD). epa.govdntb.gov.uaresearchgate.net

A key feature for this specific molecule is the phenoxysilane linkage (Si-O-Ph). Contrary to the general understanding that Si-O-C bonds are temporary, phenoxysilanes are reported to be very stable towards hydrolysis under both acidic and basic conditions. rsc.org This enhanced stability is a significant property of this compound, suggesting that cleavage of the terminal phenolic group via hydrolysis is less likely than the slow hydrolysis of the siloxane backbone itself. This stability is attributed to the electronic effects of the aromatic ring on the silicon-oxygen bond.

Therefore, under hydrolytic stress, the primary point of attack would likely be the Si-O-Si bonds within the main polysiloxane chain rather than the Si-O-C bond of the phenolic terminus. The rate of this hydrolysis is influenced by pH and temperature. researchgate.net

Environmental Degradation Studies of Polysiloxanes

When released into the environment, polysiloxanes are subject to degradation processes that determine their persistence and fate. rsc.orgresearchgate.net The environmental degradation of silicones is generally understood to occur in two main stages: an initial abiotic chemical hydrolysis followed by subsequent biotic (biodegradation) or abiotic (e.g., UV degradation) processes. techniques-ingenieur.frnih.gov

In soil environments, polydimethylsiloxane (PDMS) has been shown to degrade. researchgate.net The primary mechanism is the hydrolysis of the siloxane backbone, catalyzed by clay minerals in the soil. epa.gov This abiotic process breaks down the long polymer chains into smaller, water-soluble silanols, with dimethylsilanediol (DMSD) being the principal degradation product. epa.govresearchgate.net These smaller molecules are then susceptible to further degradation. Studies have shown that DMSD can be biodegraded by soil microorganisms, ultimately being mineralized to carbon dioxide (CO₂) and inorganic silicates. dntb.gov.ua Some DMSD may also be lost to the atmosphere through volatilization. dntb.gov.uaresearchgate.net

The phenolic end-groups are also subject to environmental degradation. Phenolic compounds in soil are degraded by a wide range of microorganisms, including fungi and bacteria, which secrete extracellular enzymes like phenol oxidase and peroxidase. nih.gov These enzymes break down the aromatic ring structure. nih.gov

Therefore, the environmental degradation of this compound is expected to involve two parallel pathways:

Polysiloxane Backbone: Abiotic hydrolysis in soil to form silanols, followed by biodegradation of these smaller molecules.

Phenolic End-Groups: Biodegradation by soil microbes, potentially after hydrolytic cleavage from the silicone chain, although this linkage is noted to be stable. rsc.org

Effects of Radiation (Ultraviolet, Electron Flux) on Degradation Behavior

Exposure to high-energy radiation, such as ultraviolet (UV) light from the sun or electron beams used in industrial processes, can induce degradation in polymeric materials.

Ultraviolet (UV) Radiation: The degradation of silicones under UV irradiation can involve the generation of radicals, which can lead to follow-up reactions like cross-linking or chain scission. researchgate.net This can result in embrittlement and discoloration of the material. For standard polysiloxanes, the energy from UV radiation can be sufficient to break chemical bonds.

The presence of aromatic groups, such as the phenol-terminated ends of the molecule, can influence the material's response to UV radiation. Aromatic structures are known to absorb UV light. Research on related systems has shown that aromatic substitution in silicones can reduce the efficiency of crosslinking under irradiation. researchgate.net This suggests that the phenolic groups may offer a degree of photostability by absorbing UV energy, potentially protecting the main siloxane chain from degradation.

Electron Flux (Electron Beam Irradiation): High-energy electron beams are known to cause significant chemical changes in polymers, including PDMS. researchgate.net Irradiation of PDMS can introduce hydrophilic groups on the surface through oxidation when exposed to air, and it can also increase crosslinking density within the material. researchgate.net The primary effects are either chain scission (degradation) or crosslinking, and the dominant process depends on the polymer structure and irradiation conditions. scispace.com The stability of polymers under electron beam exposure is dependent on their chemical structure, with aromatic groups (phenyl groups) influencing the degradation process. researchgate.netsemanticscholar.org For this compound, irradiation could lead to competing reactions of chain scission in the polysiloxane backbone and reactions involving the aromatic phenolic end-groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.